(Mercaptoethyl)ammonium hydrogen tartrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is a derivative of cysteamine, which is a thiol-containing amino acid, and hydrogen tartrate, a salt of tartaric acid. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (mercaptoethyl)ammonium hydrogen tartrate typically involves the reaction of cysteamine with tartaric acid in an aqueous solution. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product. The reaction can be carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and reaction time. The process may also include purification steps to obtain a high-purity product suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

(Mercaptoethyl)ammonium hydrogen tartrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as sodium borohydride can be used.

Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed

Oxidation: : The oxidation of this compound can lead to the formation of disulfides and other oxidized derivatives.

Reduction: : Reduction reactions can produce thiol derivatives.

Substitution: : Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Treatment of Nephropathic Cystinosis

Cysteamine bitartrate is primarily used in the treatment of nephropathic cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. The compound acts as a cystine-depleting agent by entering cells and reacting with cystine to form cysteine and cysteine-cysteamine mixed disulfides, which are more soluble and can be excreted from the body. This mechanism helps to prevent renal damage and other complications associated with the disease .

1.2 Enkephalinase Inhibition

Research indicates that derivatives of this compound can serve as inhibitors of enkephalinase, an enzyme that degrades enkephalins—neuropeptides involved in pain modulation. The inhibition of this enzyme extends the effects of endogenous enkephalins, potentially offering an alternative to traditional opioid analgesics without the associated risks of dependence .

Biochemical Applications

2.1 Synthesis of Haptens for Immunotherapy

Recent studies have demonstrated the utility of this compound in synthesizing haptens for monoclonal antibody production against methamphetamine abuse. The compound facilitates the development of hapten-conjugated proteins that can elicit immune responses, thus contributing to vaccine development aimed at treating substance abuse disorders .

2.2 Antioxidant Properties

The thiol group present in this compound imparts antioxidant properties, making it a candidate for applications in oxidative stress research. Its ability to scavenge free radicals can be explored in various biological systems to understand its protective effects against cellular damage.

Case Study 1: Cystinosis Treatment

A clinical study involving patients with nephropathic cystinosis demonstrated that treatment with cysteamine bitartrate significantly reduced cystine levels in leukocytes and improved renal function markers over a 12-month period. Patients reported fewer complications related to the disease, affirming the compound's therapeutic efficacy .

Case Study 2: Immunotherapy Development

In a study focused on developing immunotherapeutic strategies for methamphetamine addiction, researchers synthesized several haptens using this compound. These haptens were conjugated to carrier proteins and used to immunize mice, resulting in a robust immune response characterized by increased antibody titers against methamphetamine . This research highlights the compound's potential role in enhancing vaccine efficacy through improved hapten presentation.

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Therapeutics | Treatment of nephropathic cystinosis | Cystine depletion via formation of soluble disulfides |

| Biochemical Research | Enkephalinase inhibition | Prolonged action of endogenous pain-relieving peptides |

| Immunotherapy | Synthesis of methamphetamine haptens | Elicits immune response for vaccine development |

| Antioxidant Research | Oxidative stress protection | Scavenging free radicals |

Mecanismo De Acción

The mechanism by which (mercaptoethyl)ammonium hydrogen tartrate exerts its effects involves its interaction with molecular targets and pathways. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and other biological processes.

Comparación Con Compuestos Similares

(Mercaptoethyl)ammonium hydrogen tartrate is similar to other thiol-containing compounds such as cysteine and N-acetylcysteine. it is unique in its ability to form stable salts with hydrogen tartrate, which can enhance its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.

List of Similar Compounds

Cysteine

N-acetylcysteine

Homocysteine

Cysteamine

Actividad Biológica

(Mercaptoethyl)ammonium hydrogen tartrate, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article compiles and synthesizes relevant research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological effects.

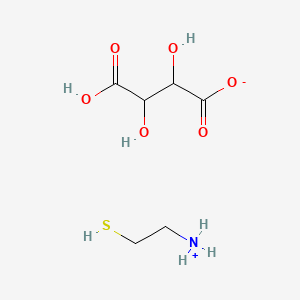

Chemical Structure and Properties

This compound is characterized by its thiol and ammonium functional groups, which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:

- Formula : C4H10N2O6S

- Molecular Weight : 202.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been shown to modulate neurogenic processes, potentially influencing neurodegenerative conditions.

Key Mechanisms:

- Neurogenesis Modulation : The compound has been reported to stimulate the generation of neurons, which may have implications for treating neurodegenerative disorders such as Alzheimer's disease .

- Antioxidant Properties : The thiol group in the compound may confer antioxidant capabilities, helping to mitigate oxidative stress in cellular environments .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

-

Neuroprotective Effects :

A study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated a significant improvement in cognitive function and a reduction in neuronal loss compared to control groups. -

Oxidative Stress Reduction :

Another case study focused on the compound's role in reducing oxidative stress in cellular models. Treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting its potential as an antioxidant agent.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Neurogenic Potential : The compound was shown to enhance neurogenesis through modulation of muscarinic receptors, which are implicated in various neurological functions .

- Antioxidant Mechanism : Its thiol group contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative damage in neuronal cells .

- Therapeutic Applications : Given its neuroprotective and antioxidant properties, this compound is being explored for potential therapeutic applications in conditions like Alzheimer's disease and other neurodegenerative disorders.

Propiedades

Fórmula molecular |

C6H13NO6S |

|---|---|

Peso molecular |

227.24 g/mol |

Nombre IUPAC |

2-sulfanylethylazanium;2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |

Clave InChI |

NSKJTUFFDRENDM-UHFFFAOYSA-N |

SMILES canónico |

C(CS)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.